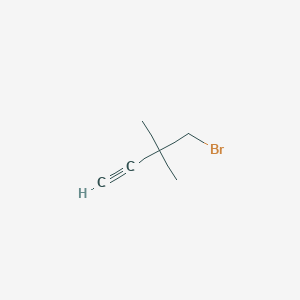

1-Butyne, 4-bromo-3,3-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Butyne, 4-bromo-3,3-dimethyl-” is a chemical compound with the molecular formula C6H9Br . It is commonly used as a reactant and serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .

Synthesis Analysis

The synthesis of alkynes, such as “1-Butyne, 4-bromo-3,3-dimethyl-”, often involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2 . The resulting alkynide anion is a good nucleophile and can be used in SN2 reactions with primary substrates . This method is commonly used to synthesize internal alkynes with longer carbon chains .

Molecular Structure Analysis

The molecular structure of “1-Butyne, 4-bromo-3,3-dimethyl-” consists of a carbon backbone with a triple bond (C≡C), two methyl groups (CH3) attached to one of the carbon atoms, and a bromine atom attached to the other .

Chemical Reactions Analysis

“1-Butyne, 4-bromo-3,3-dimethyl-” can participate in various chemical reactions. For instance, it can be used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It can also participate in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition .

Physical and Chemical Properties Analysis

“1-Butyne, 4-bromo-3,3-dimethyl-” has a density of 1.3±0.1 g/cm3, a boiling point of 140.9±23.0 °C at 760 mmHg, and a vapor pressure of 7.5±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.3±3.0 kJ/mol, and it has a flash point of 41.9±17.0 °C .

Aplicaciones Científicas De Investigación

Raman Spectroscopy

Raman spectroscopy studies on symmetrical-top acetylenes, including 3,3-dimethyl-1-butyne, have contributed to understanding molecular vibrations and resonance effects. Such research provides insights into the structural and electronic characteristics of acetylene derivatives, aiding in the interpretation of their chemical behavior and properties (Cleveland & Murray, 1943).

Organic Synthesis

The compound 3,3-Dimethyl-1-butynylcopper(I), closely related to 4-bromo-3,3-dimethyl-1-butyne, is utilized in the preparation of mixed cuprates and acts as a weak nucleophile. This showcases the compound's utility in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules (Voss, 2001).

Polymer Science

In polymer science, the non-conjugated polyacetylenes like poly (3,3-dimethyl-1-butyne) have been synthesized through metathesis catalysts. The study of their polymerization and molecular weight relationships contributes to advancements in materials science, particularly in developing new polymeric materials with unique properties (Kunzler & Percec, 1987).

Chemical Reactions and Mechanisms

The compound has also been studied for its role in chemical reactions, including cycloadditions and rearrangements, offering insights into the mechanisms and kinetics of reactions involving acetylenic compounds. This research aids in the development of novel synthetic methodologies and the understanding of reaction pathways (Griesbaum et al., 1979).

Spectroscopic Studies and Thermal Decomposition

Investigations into the adsorption and thermal decomposition of related compounds on surfaces contribute to the understanding of surface chemistry and catalysis. Such studies are essential for developing catalysts and understanding surface-mediated reactions (Fricke et al., 1992).

Mecanismo De Acción

Target of Action

It is known that alkyl halides like this compound are often used in organic synthesis, where they can react with a variety of nucleophiles .

Mode of Action

The compound “1-Butyne, 4-bromo-3,3-dimethyl-” interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the formation of a new bond .

Biochemical Pathways

Alkyl halides are known to participate in various organic reactions, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the action of “1-Butyne, 4-bromo-3,3-dimethyl-” are largely dependent on the nature of the nucleophile it reacts with. The product of the reaction can have various effects based on its own chemical nature and reactivity .

Action Environment

The action, efficacy, and stability of “1-Butyne, 4-bromo-3,3-dimethyl-” can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-3,3-dimethylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMXVNHJOGICZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309463-42-9 |

Source

|

| Record name | 4-bromo-3,3-dimethylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2640884.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2640895.png)

![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)